

physical and chemical properties of 3-Bromo-6-methoxypyridin-2-amine

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Compound of Interest

Compound Name: 3-Bromo-6-methoxypyridin-2-amine

Cat. No.: B1359717

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In-Depth Technical Guide: 3-Bromo-6-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Bromo-6-methoxypyridin-2-amine** (CAS Number: 511541-63-2). Due to its specific isomeric structure, it is a valuable building block in medicinal chemistry and organic synthesis. This document summarizes its key characteristics, provides guidance on handling and safety, and outlines a general synthetic approach.

Core Physical and Chemical Properties

The physical and chemical properties of **3-Bromo-6-methoxypyridin-2-amine** are essential for its application in research and development. The data presented below has been compiled from various chemical suppliers and databases. It is important to note that some of the listed properties are predicted values and should be confirmed experimentally.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1][2]
Molecular Weight	203.04 g/mol	[1][3]
CAS Number	511541-63-2	[1][2][4]
Appearance	Not explicitly available; likely a solid at room temperature.	[5]
Melting Point	Not available	
Boiling Point	259.1 ± 35.0 °C (Predicted)	
Density	1.622 ± 0.06 g/cm ³ (Predicted)	
pKa	1.91 ± 0.50 (Predicted)	
Solubility	Expected to be soluble in organic solvents.[5]	
InChI Key	AZCBCUJWVNJPRN-UHFFFAOYSA-N	[1]
SMILES	NC1=NC(OC)=CC=C1Br	[1]

Chemical Reactivity and Applications

3-Bromo-6-methoxypyridin-2-amine is a substituted pyridine derivative, and its reactivity is dictated by the interplay of the amino, bromo, and methoxy functional groups. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromo substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds.[7][8]

Given its structure, this compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its potential applications lie in its use as a starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Bromo-6-methoxypyridin-2-amine** are not readily available in the public domain. However, general methodologies for similar compounds can be adapted.

General Synthetic Approach

A plausible synthetic route to **3-Bromo-6-methoxypyridin-2-amine** could involve the bromination of 6-methoxypyridin-2-amine. The regioselectivity of the bromination would be a key challenge to control. A general procedure for the synthesis of a related isomer, 2-amino-5-bromo-6-methoxypyridine, involves the reaction of 5,6-dibromopyridin-2-amine with sodium methoxide in methanol at elevated temperatures.^[10] A similar nucleophilic substitution of a di-brominated aminopyridine could potentially be adapted.

General Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining a ^1H NMR spectrum would involve dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in a 5 mm NMR tube. The spectrum would be recorded on a 300 or 400 MHz spectrometer. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons.

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used. Characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The resulting spectrum would show the molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the compound's molecular weight.^[11]

Safety and Handling

3-Bromo-6-methoxypyridin-2-amine should be handled with care in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

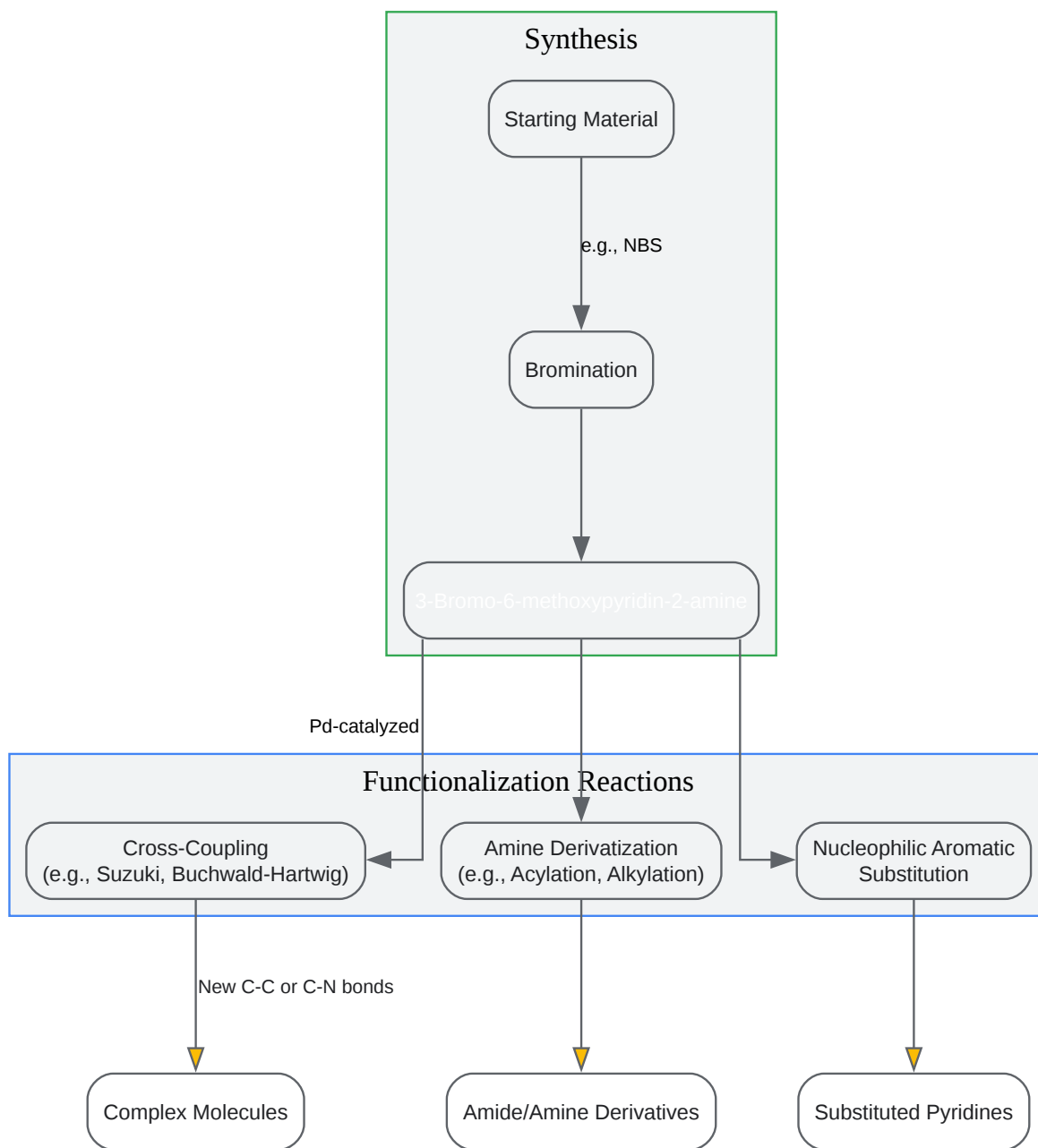
Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Do not eat, drink or smoke when using this product.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/ eye protection/ face protection.
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- IF ON SKIN: Wash with plenty of soap and water.
- IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizations

Logical Workflow: Synthesis and Functionalization

The following diagram illustrates a logical workflow for the potential synthesis and subsequent functionalization of **3-Bromo-6-methoxypyridin-2-amine**, highlighting its role as a versatile chemical intermediate.



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Caption: Synthetic workflow of **3-Bromo-6-methoxypyridin-2-amine**.

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